molecular formula C48H77N13O14 B1681970 SP-346 nonapeptide CAS No. 129083-62-1

SP-346 nonapeptide

Cat. No.: B1681970
CAS No.: 129083-62-1
M. Wt: 1060.2 g/mol
InChI Key: NYUQFMQEGVNRCI-PZZSSJFLSA-N
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Description

Nonapeptides are oligopeptides composed of nine amino acid residues, often exhibiting diverse biological activities, including antimicrobial, antiviral, and immunomodulatory properties.

Properties

CAS No.

129083-62-1

Molecular Formula

C48H77N13O14

Molecular Weight

1060.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]piperidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

InChI

InChI=1S/C48H77N13O14/c1-7-25(6)39(47(74)59-38(24(4)5)46(73)54-28(40(53)67)15-17-34(49)64)60-44(71)33-10-8-9-19-61(33)48(75)31(20-26-11-13-27(63)14-12-26)57-42(69)30(21-36(51)66)56-41(68)29(16-18-35(50)65)55-43(70)32(22-62)58-45(72)37(52)23(2)3/h11-14,23-25,28-33,37-39,62-63H,7-10,15-22,52H2,1-6H3,(H2,49,64)(H2,50,65)(H2,51,66)(H2,53,67)(H,54,73)(H,55,70)(H,56,68)(H,57,69)(H,58,72)(H,59,74)(H,60,71)/t25-,28-,29-,30-,31-,32-,33-,37-,38-,39-/m0/s1

InChI Key

NYUQFMQEGVNRCI-PZZSSJFLSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)N

Appearance

Solid powder

Other CAS No.

129083-62-1

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VSQNYXIVQ

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SP-346 nonapeptide;  H-Val-Ser-Gln-Asn-Tyr-Pip-Ile-Val-Gln-NH2, a pipecolic acid substituted nonapeptide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Nonapeptides

Nonapeptides adopt distinct secondary structures that influence their interactions with biological targets. Key examples include:

Polymyxin B Nonapeptide

  • Structure : Cyclic, with a fatty acid tail.
  • Functional Conformation : Disrupts lysosomal function, leading to cytotoxicity in renal cells .
  • Binding Mechanism: Targets bacterial membranes, but its truncated form (nonapeptide) reduces nephrotoxicity compared to full-length polymyxin B.

Antigenic Nonapeptide (IL-2 Epitope)

  • Structure : α-helical conformation (residues 66–70) with irregular ends .
  • Binding Interface : Interacts with antibody CDR loops via tyrosine residues, covering 562 Ų of shielded surface area.

Cyclic Nonapeptide CPFVKTQLC5

  • Structure : Cyclic, disulfide-bonded.
  • Activity : Blocks hantavirus entry by targeting αvβ3 integrin receptors, though efficacy plateaus at 80% even at 2 mM concentrations .
Table 1: Structural and Functional Attributes
Compound Structure Key Residues/Features Biological Target
Polymyxin B nonapeptide Cyclic Fatty acid tail Lysosomal membranes
Antigenic nonapeptide α-helical Tyrosine-rich CDR interactions IL-2 antibody
CPFVKTQLC5 Cyclic Disulfide bond αvβ3 integrin

Cytotoxicity Profiles

  • Polymyxin B Nonapeptide: Exhibits dose-dependent cytotoxicity in renal cells (RPTEC/TERT1 and NRK-52), predicted via lysosomal dysfunction assays. However, variability in cathepsin assay reliability highlights the need for robust biomarkers .
  • SP-346 Inference : If structurally analogous, SP-346 may share similar nephrotoxic risks, necessitating careful dose optimization.

Antiviral Efficacy

  • CPFVKTQLC5: Achieves 80% inhibition of hantavirus entry at 2 mM, comparable to monoclonal antibodies like ReoPro but less potent than small-molecule inhibitors (1 µM) .
  • SP-346 Potential: May require higher concentrations for viral entry blockade, reflecting broader challenges in peptide-based antiviral design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SP-346 nonapeptide
Reactant of Route 2
Reactant of Route 2
SP-346 nonapeptide

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